

# An In-Depth Technical Guide to the Biosynthesis of Viomycin in Streptomyces Species

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Viomycin sulfate*

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## Executive Summary

Viomycin is a tuberactinomycin antibiotic with potent activity against *Mycobacterium tuberculosis*. Its complex cyclic peptide structure, featuring several non-proteinogenic amino acids, is assembled through a fascinating and intricate biosynthetic pathway in *Streptomyces* species, most notably *Streptomyces vinaceus*. This technical guide provides a comprehensive overview of the viomycin biosynthesis pathway, detailing the genetic and enzymatic machinery involved. It is designed to serve as a resource for researchers in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering. This document outlines the key biosynthetic steps, presents available data in a structured format, describes relevant experimental methodologies, and provides visual representations of the core pathways and workflows.

## The Viomycin Biosynthetic Gene Cluster

The biosynthesis of viomycin is orchestrated by a dedicated gene cluster, which has been identified and characterized in *Streptomyces vinaceus* ATCC 11861.<sup>[1]</sup> The cluster spans approximately 36.3 kb and contains 20 open reading frames (ORFs) that encode the enzymes responsible for precursor synthesis, peptide assembly, modification, regulation, and self-resistance.

Table 1: Genes of the Viomycin Biosynthetic Cluster and Their Proposed Functions

Gene	Proposed Function
vioA	Non-ribosomal peptide synthetase (NRPS) core enzyme
vioB	L-2,3-diaminopropionate biosynthesis
vioC	L-arginine hydroxylase, involved in capreomycidine biosynthesis
vioD	Aminotransferase, involved in capreomycidine biosynthesis
vioE	Putative transporter (efflux pump)
vioF	Non-ribosomal peptide synthetase (NRPS) core enzyme
vioG	Non-ribosomal peptide synthetase (NRPS) core enzyme, specific for L-capreomycidine
vioH	Putative thioesterase
vioI	Non-ribosomal peptide synthetase (NRPS) core enzyme
vioJ	Desaturase, involved in the formation of the $\beta$ -ureidodehydroalanine residue
vioK	L-2,3-diaminopropionate biosynthesis
vioL	Carbamoyltransferase, responsible for the carbamoylation of a precursor to $\beta$ -ureidodehydroalanine
vioM	NRPS-associated enzyme, involved in the attachment of the $\beta$ -lysine side chain
vioN	MbtH-like protein, likely involved in NRPS stability or function
vioO	Monomodular NRPS, activates and tethers $\beta$ -lysine

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vioP	Lysine-2,3-aminomutase, synthesizes $\beta$ -lysine from $\alpha$ -lysine
vioQ	Hydroxylase, responsible for the hydroxylation of the capreomycidine residue to form tuberactidine
vioS	Putative phosphatase, may be involved in the activation of viomycin outside the cell
vioT	Putative regulatory protein
vph	Viomycin phosphotransferase, confers self-resistance to the producing organism by inactivating viomycin

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## The Biosynthetic Pathway of Viomycin

The biosynthesis of viomycin can be conceptually divided into three main stages:

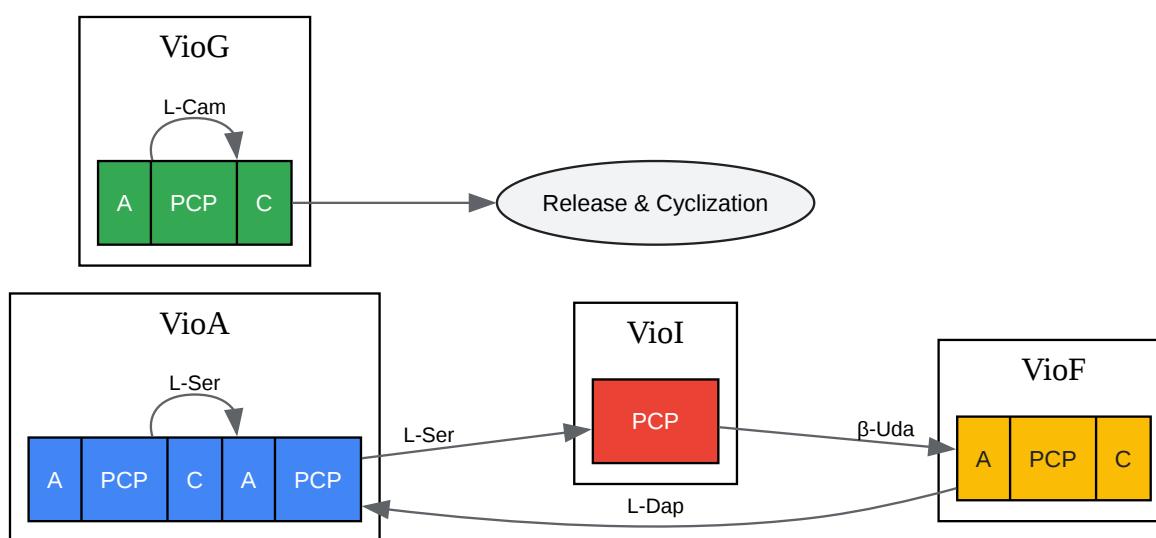
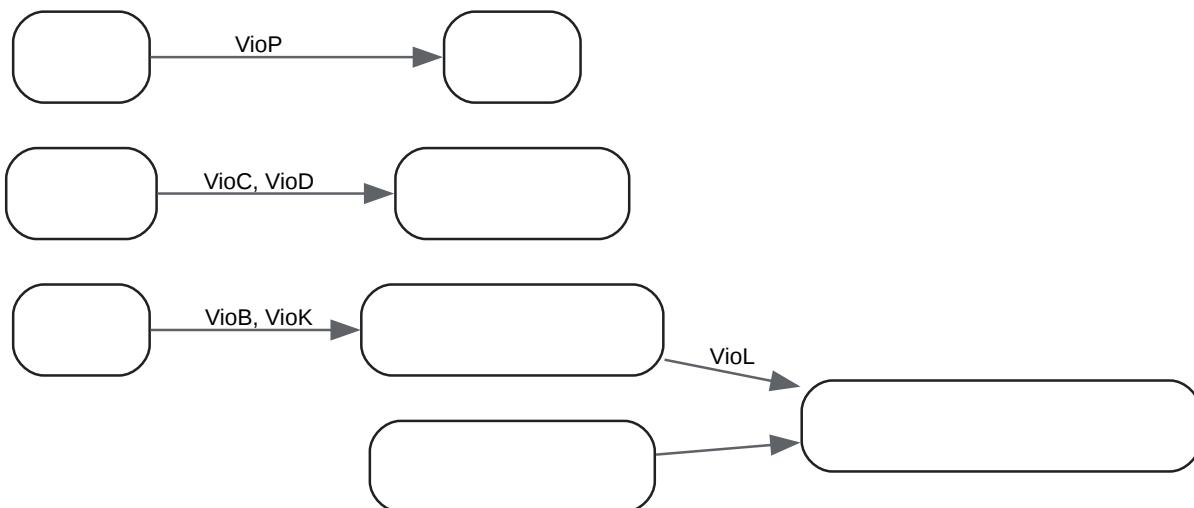
- Formation of Non-proteinogenic Amino Acid Precursors: The unique building blocks of viomycin are synthesized by dedicated enzymes encoded within the gene cluster.
- Assembly of the Pentapeptide Core: A multi-modular non-ribosomal peptide synthetase (NRPS) complex assembles the cyclic pentapeptide backbone.
- Post-assembly Modifications: The cyclic pentapeptide undergoes a series of enzymatic modifications to yield the final, active viomycin molecule.

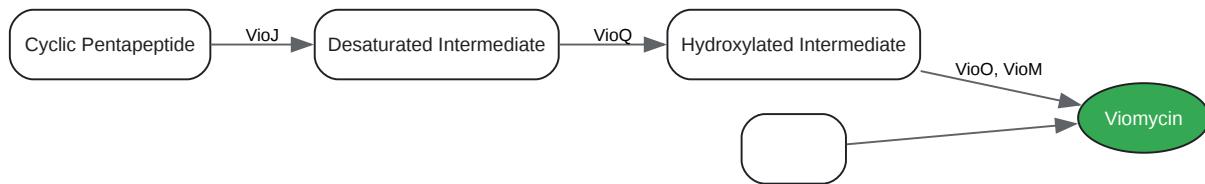
## Biosynthesis of Precursors

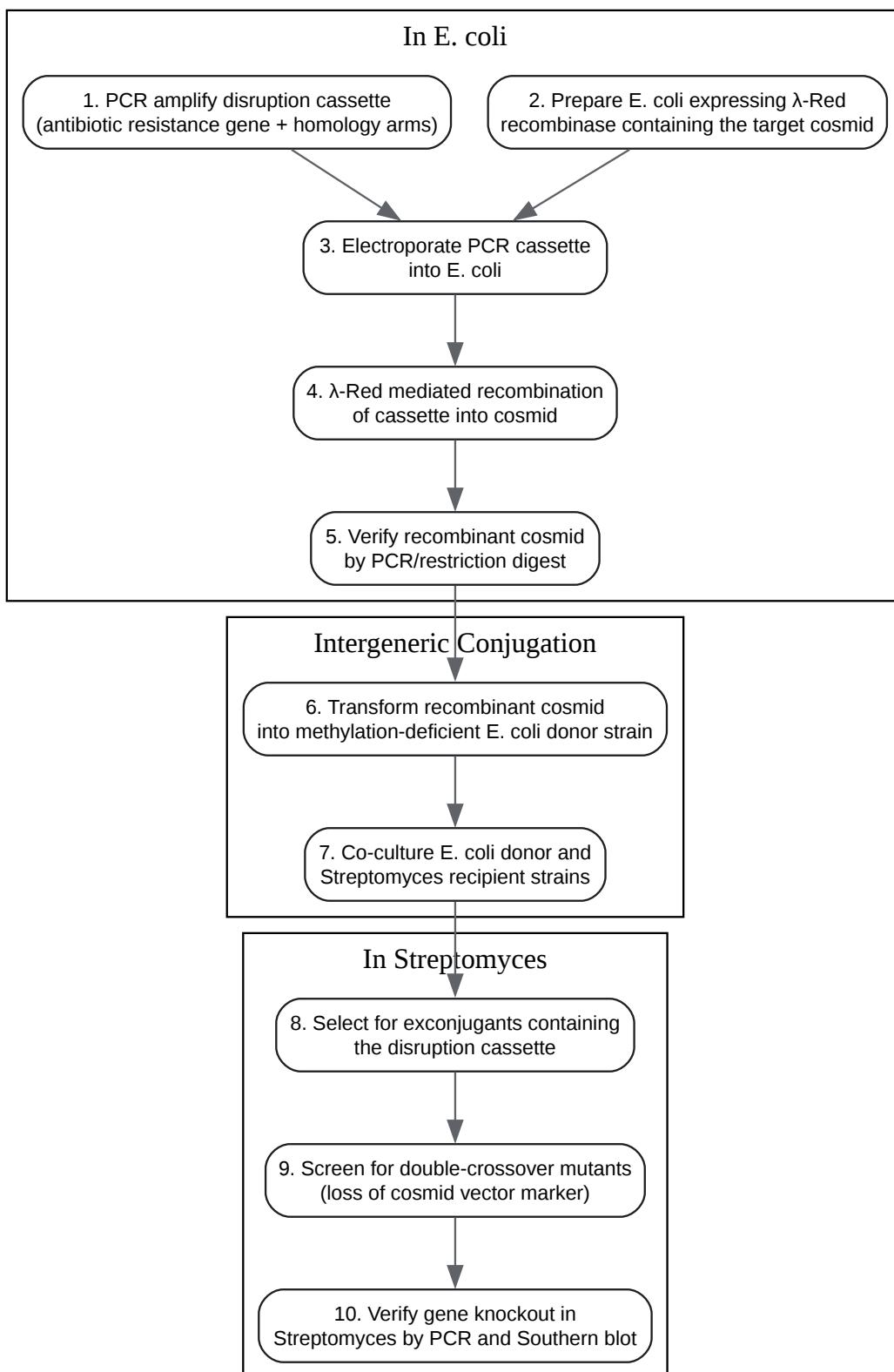
- L-2,3-diaminopropionate (L-Dap): This precursor is derived from L-serine through the action of VioB and VioK.[\[2\]](#)
- L-capreomycidine (L-Cam): L-arginine is converted to L-capreomycidine by the sequential action of VioC, an L-arginine hydroxylase, and VioD, an aminotransferase.[\[2\]](#)
- $\beta$ -ureidodehydroalanine ( $\beta$ -Uda): Evidence suggests that the carbamoyl group is added to the  $\beta$ -amino group of L-2,3-diaminopropionate by the carbamoyltransferase VioL prior to its

incorporation into the peptide chain.[3] The desaturation to form the dehydroalanine is catalyzed by VioJ.[4]

- $\beta$ -lysine: The lysine-2,3-aminomutase, VioP, catalyzes the conversion of L-lysine to  $\beta$ -lysine. [2]





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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Biosynthesis of Viomycin in Streptomyces Species]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1239892#biosynthesis-pathway-of-viomycin-in-streptomyces-species>

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